REACTION_CXSMILES
|
Br[CH:2]([C:4](=O)[CH2:5][CH3:6])[CH3:3].[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([I:15])=[CH:11][N:10]=1>CCO>[CH2:5]([C:4]1[N:8]=[C:9]2[CH:14]=[CH:13][C:12]([I:15])=[CH:11][N:10]2[C:2]=1[CH3:3])[CH3:6]
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Name
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|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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BrC(C)C(CC)=O
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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NC1=NC=C(C=C1)I
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
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Duration
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16 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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ADDITION
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Details
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The residue was diluted with water (100 ml)
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Type
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EXTRACTION
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Details
|
extracted with DCM
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Type
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WASH
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Details
|
The DCM layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N=C2N(C=C(C=C2)I)C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 30.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |